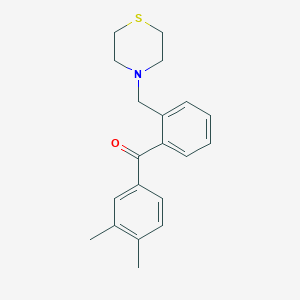

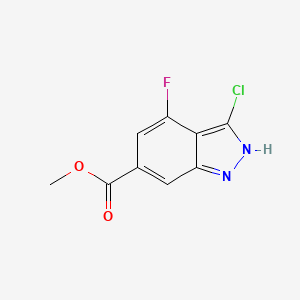

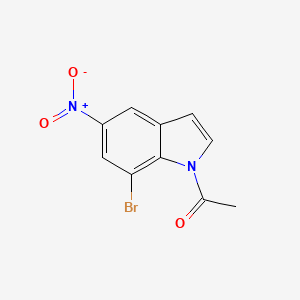

![molecular formula C22H26N2O3 B1613977 Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate CAS No. 898788-52-8](/img/structure/B1613977.png)

Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate

Overview

Description

Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is a chemical compound that is used in the synthesis of the anticancer drug imatinib . Imatinib is a potent and selective inhibitor of BCR-ABL and c-kit tyrosine kinases, and it is marketed by Novartis Pharma for the treatment of chronic myelogenous leukemia (CML), gastrointestinal stromal tumors (GISTs), and other types of cancer .

Synthesis Analysis

The synthesis of imatinib, which involves the use of Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate, has been reported in several methods . The first synthesis of imatinib was based on the connection of two key intermediates, the aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride . The synthesis involved the condensation of these two compounds by heating in a large volume of pyridine . A novel synthesis method has also been developed, which involved the reduction of N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine by N2H4·H2O/FeCl3·6H2O/C in 92% yield .Molecular Structure Analysis

The molecular structure of Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is complex, with several functional groups. The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imatinib from Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate include nucleophilic substitution, reduction, and condensation . The resulting amine was condensed with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which was prepared from 4-(chloromethyl)benzonitrile via substitution and hydrolysis reactions .Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is primarily known as an intermediate in the synthesis of imatinib , a medication used to treat certain types of cancer. Imatinib works by inhibiting specific tyrosine kinases, which are enzymes that can be overactive in some types of cancer cells .

Chemical Research

In chemical research, this compound could be used to study the properties and reactivity of N-methylpiperazine derivatives . These studies can lead to the development of new compounds with potential therapeutic applications .

Mechanism of Action

Target of Action

It’s structurally related to imatinib , which is a potent and selective inhibitor of BCR-ABL and c-kit tyrosine kinases . These kinases play crucial roles in cell proliferation and survival, and their dysregulation is implicated in certain types of cancer .

Mode of Action

If we consider its structural similarity to imatinib , it might function as an ATP-competitive inhibitor, binding to the ATP-binding site of the tyrosine kinases . This would prevent the phosphorylation of substrates by these kinases, thereby inhibiting signal transduction pathways that promote cell proliferation and survival .

Biochemical Pathways

Based on its structural similarity to imatinib , it might affect pathways downstream of BCR-ABL and c-kit tyrosine kinases . Inhibition of these kinases could disrupt signaling pathways that regulate cell proliferation and survival, potentially leading to cell cycle arrest and apoptosis .

Result of Action

If it acts similarly to imatinib , it might inhibit cell proliferation and induce apoptosis in cells expressing dysregulated tyrosine kinases .

properties

IUPAC Name |

ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-27-22(26)19-9-7-18(8-10-19)21(25)20-6-4-5-17(15-20)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOCYNZUJMCMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643418 | |

| Record name | Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898788-52-8 | |

| Record name | Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1613895.png)